molecular formula C9H7ClF3NO B024249 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride CAS No. 75999-66-5

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

Cat. No. B024249
CAS RN: 75999-66-5
M. Wt: 237.6 g/mol
InChI Key: CIRVADWNFWYATJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,2-trifluoroacetimidoyl chloride derivatives, including 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride, involves a one-pot reaction from primary aromatic amines and trifluoroacetic acid. This process yields a variety of 2,2,2-trifluoroacetimidoyl chlorides with good efficiency and under relatively mild conditions (Darehkordi et al., 2005). Another method reported involves the generation of trifluoroacetimidoyl chlorides from a mixture of trifluoroacetic acid and a primary amine, heated in the presence of triphenylphosphine and triethylamine, yielding high product yields (Tamura et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride has been analyzed through various spectroscopic methods. These studies reveal the compound's ability to form stable structures due to intramolecular interactions and the presence of trifluoromethyl groups contributing to its unique properties. Although specific studies on 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride's structure were not found, related research indicates the importance of trifluoromethyl groups in stabilizing molecular structures (Hidalgo et al., 2012).

Chemical Reactions and Properties

Trifluoroacetimidoyl chlorides are reactive intermediates in various chemical reactions. For example, they can be used in the synthesis of glycosyl triflates from thioglycosides, demonstrating their utility in carbohydrate chemistry (Crich & Smith, 2000). Furthermore, they serve as key intermediates in the synthesis of complex molecules, such as benzo-fused eight-membered rings via cycloaddition reactions (Zhang et al., 2014).

Scientific Research Applications

  • Xanthate Transfer

    It is used for xanthate transfer to various trifluoromethylamines (Gagosz & Zard, 2006).

  • Synthesis of Fluorobenzopyran-4(2)-ones

    This compound plays a role in the synthesis of fluorobenzopyran-4(2)-ones (Kisil, Burgart, Saloutin, & Chupakhin, 2001).

  • Building Blocks for Heterocycles

    It is valuable as a synthetic block and a promising precursor for CF3-containing heterocycles (Uneyama, Sugimoto, Morimoto, Yamashita, & Kobayashi, 1991).

  • Synthesis of Halides

    It's used in the synthesis of trifluoroacetimidoyl bromides and imidoyl iodides (Tamura, Mizukami, Maeda, Watanabe, & Uneyama, 1993).

  • New Indole Derivatives

    This compound is involved in synthesizing new trifluoromethylated indole derivatives (Darehkordi, Rahmani, & Hashemi, 2013).

  • Synthesis of Quinazolin-4(3H)-imines

    It is used in the one-pot synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-imines (Ge, Zhu, Xu, & Ji, 2022).

  • Preparation of Derivatives

    2,2,2-trifluoroacetimidoyl chloride derivatives can be prepared from primary aromatic amines and trifluoroacetic acid (Darehkordi, Khabazzadeh, & Saidi, 2005).

Safety And Hazards

This compound is classified as dangerous. It can cause severe skin burns and eye damage. It may also be corrosive to metals . It should be stored locked up .

properties

IUPAC Name

2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-15-7-4-2-6(3-5-7)14-8(10)9(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRVADWNFWYATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

CAS RN

75999-66-5
Record name 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ten grams (45.6 mmol) of 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide, 4.92 g (32.0 mmol) of phosphorus oxychloride, 9.23 g (91.2 mmol) of triethylamine, and 50 ml of acetonitrile were introduced into a 200 ml flask and reacted for 19 hours while being refluxed (82° C.). After the reaction, the reaction solution was cooled to room temperature, 30 ml of ethyl acetate was added thereto, and the precipitate was then filtered off. The filtrate was subjected to solvent removal by evaporation, and the crude product thus obtained was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7), resulting in 8.94 g of N-(4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride as a yellow liquid (yield: 82.5%).
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50 mL
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30 mL
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Synthesis routes and methods III

Procedure details

Five grams (22.8 mmol) of 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide, 12.26 g (45.6 mmol) of diphenyl chlorophosphate, 4.62 g (45.6 mmol) of triethylamine, and 25 ml of acetonitrile were introduced into a 100 ml flask and reacted for 22 hours while being refluxed (82° C.). After the reaction, the reaction solution was cooled to room temperature, 20 ml of ethyl acetate was added thereto, and the precipitate was then filtered off. The filtrate was subjected to solvent removal by evaporation, and the crude product thus obtained was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7), resulting in 4.53 g of N-(4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl chloride as a yellow liquid (yield: 83.6%).
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22.8 mmol
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25 mL
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20 mL
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Synthesis routes and methods IV

Procedure details

In a typical reaction, a mixture of about 3 equivalents of triphenylphosphine and trifluoroacetic acid in carbon tetrachloride is cooled to about 0° C. in an ice bath and a 20% excess of triethylamine is added. With continued cooling, about a 20% excess of p-methoxyaniline in carbon tetrachloride is slowly added. After completion of the addition, the mixture is heated to about 70° C. for several hours. After cooling, the reaction mixture is extracted with hexane and the solvent evaporated to provide crude 2,2,2-trifluoro-N-(4-methoxyphenyl)acetimidoyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
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2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Reactant of Route 3
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2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
Reactant of Route 4
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride

Citations

For This Compound
4
Citations
ZR Luo, CL Lan, S Li, ML Yang, JQ Long… - Journal of …, 2017 - Taylor & Francis
[Cu(tpol)] n based on the Htpol ligand [Htpol = 3H-(1,2,3)triazolo(4,5-b)pyridin-3-ol] had been synthesized and characterized using X-ray single crystal analysis, elemental analysis, …
Number of citations: 0 www.tandfonline.com
J Zhu, Z Chen, H Xie, S Li, Y Wu - Organic Letters, 2010 - ACS Publications
An efficient one-pot method for the synthesis of 2-trifluoromethylbenzothiazoles by the treatment of trifluoromethylimidoyl chlorides with sodium hydrosulfide hydrate using PdCl 2 as the …
Number of citations: 61 pubs.acs.org
LA Martinez-Alsina, JC Murray, LM Buzon… - The Journal of …, 2017 - ACS Publications
We report the diastereoselective synthesis of novel spiropiperidine templates for use in SAR studies of β-secretase (BACE) inhibitors and also as versatile ligands for other receptor …
Number of citations: 16 pubs.acs.org
Y Bao, Z Wang, C Chen, B Zhu, Y Wang, J Zhao… - Tetrahedron, 2019 - Elsevier
An efficient method has been developed to synthesize 6-fluoroalkyl-phenanthridines via the palladium-catalyzed tandem cyclization of fluorinated imidoyl chlorides with 2-…
Number of citations: 24 www.sciencedirect.com

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